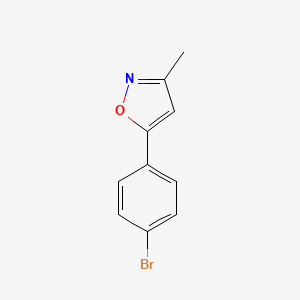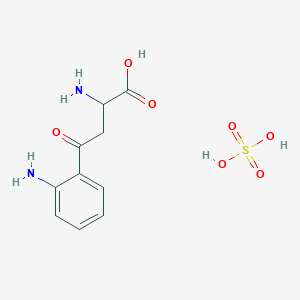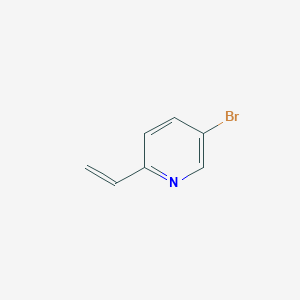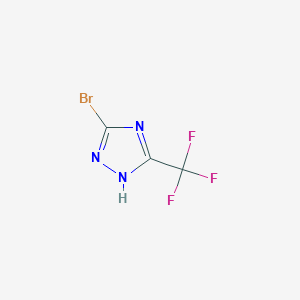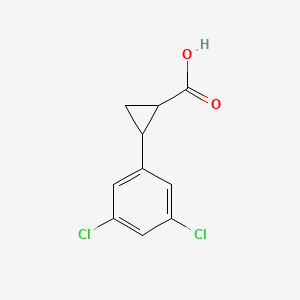
2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring, a common structural motif in organic chemistry known for its high strain and reactivity. This compound is characterized by the presence of a carboxylic acid functional group attached to a cyclopropane ring, which is further substituted with a dichlorophenyl group. The dichlorophenyl group is an aromatic ring with two chlorine atoms at the 3 and 5 positions, which can influence the electronic properties of the molecule.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropanation reactions are commonly used to introduce the cyclopropane ring into a molecule. In the context of the provided data, a related synthesis involves the cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by several steps to produce an α-amino acid derivative . Although this does not directly describe the synthesis of 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid, it provides insight into the type of synthetic strategies that might be employed for such compounds.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant angle strain due to the deviation from the ideal tetrahedral bond angles. This strain can affect the reactivity of the compound. For example, the presence of substituents on the cyclopropane ring, such as the dichlorophenyl group, can further influence the molecular conformation and electronic distribution .
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. One such reaction is the [4 + 1] annulation of donor-acceptor cyclopropanes with carbon disulfide or thiourea to form 2-aminothiophene-3-carboxylate derivatives . This process involves ring opening and subsequent cyclization, demonstrating the reactivity of the cyclopropane ring. Additionally, cyclopropane carboxylic acids can act as inhibitors for certain enzymes, as seen with the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by related cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their functional groups and substituents. For example, the carboxylic acid group is known for its acidity and ability to form hydrogen bonds, which can affect the solubility and boiling point of the compound. The dichlorophenyl group can contribute to the lipophilicity and electronic properties of the molecule. While the data provided does not directly report on the properties of 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid, it can be inferred that similar cyclopropane derivatives exhibit properties such as strong acidity and potential for hydrogen bonding .
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKEOPPCOTSSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


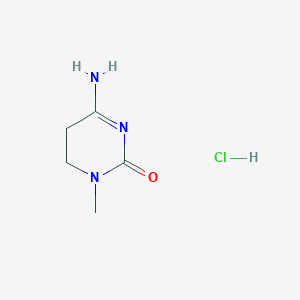

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)
